Isopropyl-d7 Triphenylphosphonium Bromide
Description
Molecular Architecture and Isotopic Labeling Patterns
The molecular architecture of Isopropyl-d7 Triphenylphosphonium Bromide exhibits a characteristic phosphonium cation paired with a bromide anion, where the isopropyl group contains seven strategically positioned deuterium atoms. The compound possesses the molecular formula C21H15D7BrP, with a molecular weight of 392.3 grams per mole, representing a significant mass increase compared to its non-deuterated analogue. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,2,2,3,3,3-heptadeuteriopropyl(triphenyl)phosphanium bromide, which precisely describes the deuterium substitution pattern.
The isotopic labeling pattern follows a comprehensive deuteration scheme where all seven hydrogen atoms of the isopropyl group are replaced with deuterium atoms. This labeling pattern can be represented as [1-(Methyl-d3)ethyl-1,2,2,2-d4]triphenyl-phosphonium-d7 Bromide, indicating that both methyl groups are fully deuterated (d3 each) and the central carbon bears one deuterium atom (d1). The phosphonium cation maintains its characteristic tetrahedral geometry around the phosphorus center, with the three phenyl rings arranged in a propeller-like configuration similar to triphenylphosphine derivatives. The deuterium substitution does not significantly alter the fundamental electronic structure of the phosphonium center, but introduces subtle changes in bond lengths and vibrational frequencies that are detectable through advanced spectroscopic techniques.
The spatial arrangement of the deuterium atoms within the isopropyl group creates a distinct isotopic signature that can be readily identified through mass spectrometry and nuclear magnetic resonance spectroscopy. The systematic replacement of hydrogen with deuterium results in a compound that retains the essential chemical reactivity of the parent molecule while providing enhanced analytical capabilities for mechanistic studies and reaction monitoring. The bromide counterion maintains its typical ionic interaction with the positively charged phosphonium center, contributing to the overall stability and crystalline properties of the compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H15D7BrP | |
| Molecular Weight | 392.3 g/mol | |
| CAS Number | 1158083-38-5 | |
| Deuterium Content | 7 atoms (isopropyl group) |
Crystallographic Analysis and Solid-State NMR Studies
The crystallographic characteristics of this compound reveal important structural features that contribute to its solid-state properties and stability. The compound exhibits a melting point range of 238-243 degrees Celsius, indicating strong intermolecular interactions within the crystal lattice. The white solid appearance suggests minimal electronic transitions in the visible region, consistent with the saturated phosphonium structure and ionic nature of the compound. The crystalline form demonstrates limited solubility in polar organic solvents, being slightly soluble in chloroform and methanol, which reflects the amphiphilic nature of the phosphonium cation combined with the bromide anion.
Solid-state nuclear magnetic resonance studies of phosphonium bromide systems have provided valuable insights into the local electronic environments surrounding both the phosphorus and bromine nuclei. Multinuclear experiments utilizing phosphorus-31 and bromine-79/81 nuclei reveal characteristic chemical shift tensors and quadrupolar interactions that are sensitive to the immediate molecular environment. The deuterium substitution in the isopropyl group introduces additional complexity to the nuclear magnetic resonance spectrum, as deuterium-2 nuclei exhibit quadrupolar behavior and distinct coupling patterns compared to hydrogen-1 nuclei.
The electric field gradient tensors associated with the bromine nuclei provide information about the local symmetry and bonding environment within the crystal structure. These measurements demonstrate that despite significant quadrupolar interactions, bromine nuclear magnetic resonance spectroscopy serves as a powerful characterization tool capable of differentiating between chemically similar bromine environments. The phosphorus-31 chemical shift patterns in deuterated phosphonium compounds typically show minimal deviation from their non-deuterated counterparts, but subtle changes can be observed due to secondary isotope effects transmitted through the molecular framework.
Advanced crystallographic analysis techniques have been employed to determine precise atomic positions and thermal parameters for related phosphonium bromide structures. The crystal structure of the non-deuterated triphenylphosphonium bromide reveals a space group designation of Pnma with specific lattice parameters that provide a reference framework for understanding the deuterated analogue. The incorporation of deuterium atoms may introduce slight changes in unit cell dimensions due to altered vibrational amplitudes and modified intermolecular interactions.
| Analytical Parameter | Measurement | Reference |
|---|---|---|
| Melting Point | 238-243°C | |
| Appearance | White Solid | |
| Solubility (Chloroform) | Slightly Soluble | |
| Solubility (Methanol) | Slightly Soluble | |
| Storage Temperature | -20°C |
Comparative Analysis with Non-Deuterated Analogues
The comparative structural analysis between this compound and its non-deuterated analogue, Isopropyl Triphenylphosphonium Bromide, reveals significant differences primarily attributable to the isotopic substitution effects. The non-deuterated compound possesses the molecular formula C21H22BrP with a molecular weight of 385.287 grams per mole, representing a mass difference of approximately 7 atomic mass units due to the deuterium substitution. This mass difference, while numerically small, produces measurable effects on various physical and chemical properties of the compound.
The deuterium isotope effect manifests most prominently in vibrational spectroscopy, where carbon-deuterium bonds exhibit characteristic frequency shifts compared to carbon-hydrogen bonds. These shifts typically occur at lower frequencies due to the increased mass of deuterium, resulting in distinct infrared and Raman spectral signatures that facilitate unambiguous identification of the deuterated compound. The reduced vibrational frequencies associated with deuterium substitution also influence the zero-point energy of the molecule, contributing to subtle but measurable changes in thermodynamic properties and reaction kinetics.
Nuclear magnetic resonance spectroscopy provides the most sensitive analytical method for distinguishing between deuterated and non-deuterated analogues. The deuterium nuclei exhibit quadrupolar relaxation behavior distinct from the scalar coupling patterns observed with hydrogen nuclei, resulting in simplified multipicity patterns in carbon-13 and phosphorus-31 spectra. This simplification often enhances spectral resolution and facilitates more precise chemical shift assignments, making deuterated compounds valuable as analytical standards and mechanistic probes.
The crystallographic properties of both compounds show remarkable similarity in terms of overall molecular packing and intermolecular interactions, suggesting that deuterium substitution does not significantly perturb the fundamental crystal structure. However, subtle differences in lattice parameters and thermal motion parameters may be observed due to the altered vibrational characteristics of the deuterated methyl groups. These differences become more pronounced at low temperatures where quantum effects associated with deuterium substitution are enhanced.
Kinetic isotope effects represent another important distinguishing feature between deuterated and non-deuterated analogues, particularly in reactions involving carbon-hydrogen or carbon-deuterium bond breaking or formation. Secondary deuterium isotope effects, while generally smaller than primary effects, can still influence reaction rates and selectivity in complex chemical transformations. The magnitude of these effects depends on the specific reaction mechanism and the degree of carbon-hydrogen bond character in the transition state structure.
The comparative analysis demonstrates that while the fundamental chemical properties remain largely unchanged, the deuterium substitution provides valuable analytical advantages and mechanistic insights that make this compound an important tool in chemical research applications. The enhanced spectroscopic resolution and distinct isotopic signatures facilitate precise monitoring of chemical transformations and provide unambiguous identification in complex reaction mixtures.
Properties
CAS No. |
1158083-38-5 |
|---|---|
Molecular Formula |
C21H22BrP |
Molecular Weight |
392.327 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
InChI Key |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Synonyms |
[1-(Methyl-d3)ethyl-1,2,2,2-d4]triphenyl-phosphonium-d7 Bromide |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuterium Exchange
Isopropyl bromide undergoes hydrogen-deuterium (H-D) exchange using deuterated solvents (e.g., DO) and catalysts such as palladium on carbon. Prolonged reflux (72–96 hours) at 80–100°C achieves ~95% deuteration at the methyl and methine positions. Excess DO ensures complete exchange, yielding isopropyl-d7 bromide with minimal proton retention.
Reduction of Deuterated Ketones
Alternatively, acetone-d6 is reduced with lithium aluminum deuteride (LiAlD) to form isopropyl-d7 alcohol, which is subsequently brominated using PBr in anhydrous conditions. This method ensures higher regioselectivity, with deuterium incorporation exceeding 98% as confirmed by mass spectrometry.
Table 1: Comparison of Isopropyl-d7 Bromide Synthesis Methods
| Method | Deuterium Purity (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Catalytic H-D Exchange | 95 | 78 | 96 |
| Ketone Reduction | 98 | 85 | 48 |
Preparation of this compound
Reaction of Triphenylphosphine with Isopropyl-d7 Bromide
Triphenylphosphine (1.0 equiv) and isopropyl-d7 bromide (1.2 equiv) are refluxed in anhydrous methanol under nitrogen for 24–48 hours. The reaction is monitored via P NMR, observing the shift from δ −5 ppm (free PPh) to δ 24 ppm (phosphonium salt). Methanol acts as both solvent and proton donor, facilitating bromide dissociation and enhancing reactivity.
Optimization Insights :
-
Solvent Choice : Methanol outperforms aprotic solvents (e.g., toluene) due to its polarity, which stabilizes ionic intermediates.
-
Temperature : Reflux at 65°C achieves 90% conversion within 24 hours, whereas lower temperatures (50°C) require 48 hours for comparable yields.
-
Stoichiometry : A 20% excess of isopropyl-d7 bromide ensures complete consumption of triphenylphosphine, minimizing side products.
Isolation and Purification
Post-reaction, the mixture is cooled to 25°C, and the product precipitates as a white solid. Filtration and washing with cold diethyl ether remove residual triphenylphosphine oxide. Recrystallization from ethyl acetate/cyclohexane (1:3 v/v) yields colorless crystals with >99% purity (HPLC).
Table 2: Reaction Conditions and Yields
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol, 65°C, 24h | 1.2 equiv alkyl bromide | 92 | 99.5 |
| Toluene, 110°C, 48h | 1.5 equiv alkyl bromide | 78 | 97.2 |
Characterization and Analytical Validation
Spectroscopic Analysis
-
H NMR (400 MHz, CDCl) : Absence of proton signals at δ 1.2–1.4 ppm confirms deuteration at the isopropyl group.
-
H NMR : Peaks at δ 1.3–1.5 ppm verify deuterium incorporation.
-
Mass Spectrometry (ESI+) : m/z 385.1 [M-Br], isotopic pattern consistent with seven deuterium atoms.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 228–230°C, analogous to non-deuterated analogs, indicating no structural destabilization from deuteration.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Isopropyl-d7 Triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triphenylphosphine oxide and isopropanol.
Scientific Research Applications
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes . Its deuterated form is valuable in mechanistic studies and isotope labeling experiments.
Biology and Medicine: In biological research, the compound is used in studies involving phosphonium salts, which have applications in mitochondrial targeting and drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl-d7 Triphenylphosphonium Bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate that reacts with carbonyl compounds to produce alkenes. The deuterium atoms in the isopropyl group can provide insights into reaction mechanisms through isotope effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Phosphonium bromides share the triphenylphosphonium core but differ in their alkyl/aryl substituents. Key structural analogues include:
Key Observations :
- Deuteration : Both Isopropyl-d7 and (3-Methylbutyl)triphenylphosphonium-d7 Bromide incorporate deuterium, enhancing their utility in NMR and mass spectrometry studies .
- Functional Groups : Substituents like carboxylic acids (e.g., in 4-Carboxybutyl derivatives) enable further derivatization, while aromatic groups (e.g., 3-Phenylpropyl) enhance lipophilicity .
- Reactivity : Bromodifluoromethyl derivatives are specialized for introducing fluorine atoms into organic molecules .
Biological Activity
Isopropyl-d7 Triphenylphosphonium Bromide (C21H22BrD7P) is a deuterated phosphonium salt that has garnered attention in biological research due to its unique properties and applications. This compound is primarily utilized in organic synthesis and biological studies, particularly as a tracer in metabolic pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source, typically under reflux conditions to prevent oxidation. The molecular formula is , with a molecular weight of 392.3 g/mol. The structure allows for significant interactions with biological molecules, making it valuable in various research applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrD7P |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
| InChI Key | HSOZCYIMJQTYEX-IAEYDMPTSA-M |
This compound operates primarily as a phosphonium salt, influencing various biological targets including enzymes and receptors. The deuterium labeling facilitates detailed studies using NMR spectroscopy, allowing researchers to trace the incorporation and transformation of this compound within biological systems. Its lipophilic nature enhances cellular uptake, making it effective for mitochondrial targeting.
Biological Applications
- Metabolic Pathway Tracing : The compound is extensively used in metabolic studies due to its stable isotope labeling properties. Researchers can track the metabolic fate of this compound in various organisms.
- Drug Delivery Systems : Recent studies have explored its role in drug delivery systems, particularly for targeting mitochondria in cancer cells. For example, modified liposomes incorporating triphenylphosphonium moieties have been shown to enhance the delivery of chemotherapeutic agents like doxorubicin directly to mitochondria, triggering apoptosis in cancer cells .
- Diagnostic Tools : this compound is also being investigated for its potential use in developing diagnostic tools for metabolic disorders .
Case Studies and Research Findings
- Cancer Research : In a study involving human colorectal carcinoma (HCT116) and breast cancer (MCF7) cells, liposomes modified with triphenylphosphonium demonstrated enhanced cytotoxicity compared to unmodified liposomes . This highlights the compound's effectiveness in improving drug delivery efficacy.
- Pharmacological Studies : Research indicates that compounds similar to this compound can induce oxidative stress in cells, leading to differential cytotoxicity based on cellular uptake mechanisms .
- NMR Spectroscopy Applications : The ability to utilize NMR spectroscopy with deuterated compounds has allowed researchers to gain insights into complex biochemical pathways and interactions at a molecular level .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Metabolic Tracer : Facilitates tracking of metabolic pathways.
- Mitochondrial Targeting : Enhances delivery of drugs to mitochondria.
- Oxidative Stress Induction : Potentially triggers apoptosis in cancer cells.
- Research Tool : Valuable for studying enzyme interactions and metabolic processes.
Q & A
Q. Basic
- ¹H NMR : The absence of proton signals in the isopropyl group (δ 1.0–1.5 ppm) confirms deuteration. Residual solvent peaks (e.g., CDCl₃) should be monitored .
- Mass Spectrometry (MS) : Look for the molecular ion cluster at m/z 419 (for C₂₁D₇H₁₈P⁺Br⁻) with a distinctive isotopic pattern due to bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the presence of the triphenylphosphonium group .
How does the deuterium labeling in this compound influence its reactivity in Wittig reactions compared to the non-deuterated analog?
Advanced
Deuterium introduces a kinetic isotope effect (KIE), which may slow ylide formation due to stronger C-D bonds. Key considerations:
- Reaction kinetics : Monitor ylide generation via in situ ³¹P NMR to compare rates between deuterated and non-deuterated analogs .
- Product analysis : Use GC-MS to detect deuterium retention in alkenes formed during Wittig reactions, confirming isotopic fidelity .
What are the methodological considerations when using this compound in mitochondrial targeting studies, and how can its accumulation be quantified?
Q. Advanced
- Mitochondrial uptake : Leverage the compound’s lipophilic cationic nature to target mitochondria. Validate accumulation using fluorescent probes (e.g., JC-1) to measure membrane potential changes .
- Quantification : Use LC-MS/MS with deuterium-specific transitions (e.g., m/z 419 → 263) to distinguish it from endogenous phosphonium species. Normalize to mitochondrial protein content .
What are the primary applications of this compound in organic synthesis?
Q. Basic
- Wittig reactions : Generate deuterated alkenes for isotopic labeling in natural product synthesis .
- Ylide intermediates : Stabilize reactive intermediates in asymmetric catalysis, with deuterium providing mechanistic insights via isotopic tracing .
How can researchers address contradictions in reported biological activities of triphenylphosphonium salts, and what controls are necessary in such studies?
Q. Advanced
- Structural variability : Compare analogs with different linkers (e.g., carboxybutyl vs. ethoxycarbonyl groups) to isolate structure-activity relationships .
- Controls : Include non-deuterated analogs and mitochondrial uncouplers (e.g., FCCP) to confirm target specificity .
What are the storage and handling protocols for this compound to maintain its stability?
Q. Basic
- Storage : Keep at –20°C under desiccation to prevent hydrolysis of the phosphonium group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation to phosphine oxides .
In metabolic tracing studies, how does the incorporation of deuterium in this compound enhance the resolution of tracking metabolic pathways?
Advanced
Deuterium’s low natural abundance reduces background noise in mass spectrometry. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
